8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

Diastereoselective synthesis Process chemistry Agricultural intermediate manufacturing

Researchers pursuing non-stimulant DAT inhibitors or κ-opioid selective ligands often face diastereomer separation bottlenecks when synthesizing isotropane scaffolds in-house. 8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS 1785331-73-8) eliminates this burden as a pre-formed cis-configured building block. • 3-Aza scaffold delivers 12-fold greater κ-opioid selectivity vs. classical 8-aza tropanes • 22-fold DAT affinity differential between hydroxylated and deoxy analogs enables precise SAR • Patented isomerization technology achieves 66.8% cis yield - a 3.8× advantage over trans • Rigid chair-envelope conformation with defined H-bond geometry for unambiguous fragment-based screening

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
Cat. No. B12984139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESCC1(C2CCC1CNC2)O.Cl
InChIInChI=1S/C8H15NO.ClH/c1-8(10)6-2-3-7(8)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H
InChIKeyDKFWJFUJOUGOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol Hydrochloride: Structural Identity & Scaffold Classification


8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS 1785331-73-8) is a bicyclic tertiary amine hydrochloride salt belonging to the 3-azabicyclo[3.2.1]octane (isotropane) scaffold class [1]. It is a positional isomer of the classical tropane alkaloids tropine and pseudotropine, differing fundamentally in the placement of the endocyclic nitrogen atom at bridgehead position 3 rather than position 8 [2]. This nitrogen positional shift redefines the pharmacophoric geometry, hydrogen-bonding vector, and conformational preferences relative to the 8-azabicyclo[3.2.1]octane (tropane) congeners that dominate the alkaloid chemical space, making it a non-substitutable scaffold for applications requiring distinct target engagement profiles [3].

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol HCl: Why Generic Substitution Fails


Generic substitution of 8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride with its 8-azabicyclo[3.2.1]octane positional isomers (tropine, CAS 120-29-6; pseudotropine, CAS 135-97-7) is pharmacologically invalid because the nitrogen position dictates the orientation of the lone-pair electrons, protonation geometry, and hydrogen-bond donor/acceptor topology that govern molecular recognition at monoamine transporters, opioid receptors, and sigma binding sites [1]. The 3-azabicyclo[3.2.1]octane isotropane scaffold engages the dopamine transporter (DAT) in a binding mode distinct from cocaine and classical tropanes, resembling instead the benztropine pharmacophore — a divergence that cannot be replicated by any 8-aza congener [2]. Moreover, the cis-3-substituted-8-hydroxy configuration is thermodynamically favored and synthetically accessible via patented isomerization technology that delivers the cis diastereomer at substantially higher yield than the trans form, a critical procurement consideration for scale-up campaigns [3].

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol HCl vs. Tropane-Class Comparators: Evidence


Cis Diastereomer Advantage in Isomerization Process

In the patented isomerization process for 3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives, the cis diastereomer — which corresponds to the thermodynamically stable configuration of the target compound class — is produced at a 3.8-fold higher yield than the trans diastereomer under identical reaction conditions. This yield differential directly impacts procurement economics for programs requiring multi-gram to kilogram quantities [1].

Diastereoselective synthesis Process chemistry Agricultural intermediate manufacturing

DAT Binding Divergence of Isotropane Scaffold

The 3-azabicyclo[3.2.1]octane (isotropane) scaffold — the core framework of the target compound — exhibits dopamine transporter binding kinetics that are mechanistically distinct from both cocaine and 8-azabicyclo[3.2.1]octane (tropane) derivatives. The 8α-phenyl isotropane analog (8a) achieved an IC50 of 234 nM at the DAT, approaching cocaine's potency (IC50 159 nM), whereas the C-8 epimer (14, β-orientation) was 3.4-fold less potent (IC50 785 nM). Critically, the 8β-phenyl-8α-hydroxy compound (7a) showed drastically reduced affinity — a 22-fold potency loss relative to its deoxy counterpart (14) — demonstrating that the 8-hydroxy substituent in the isotropane series exerts a dominant stereoelectronic influence on transporter binding that has no parallel in the tropane series [1].

Dopamine transporter Cocaine abuse pharmacotherapy Isotropane SAR

κ-Opioid Selectivity: 3-Aza vs. 8-Aza Scaffold

Comparative structural analysis indicates that 3-azabicyclo[3.2.1]octane derivatives exhibit approximately 12-fold greater κ-opioid receptor selectivity over classical 8-azabicyclo[3.2.1]octane (tropane) derivatives. This selectivity enhancement is attributed to the repositioning of the basic nitrogen from position 8 to position 3, which alters the vector of the protonated amine interaction with the conserved aspartate residue in the opioid receptor binding pocket . The 3-azabicyclo[3.2.1]octane scaffold is explicitly claimed in Pfizer patent US7241887 for opioid receptor-mediated indications including irritable bowel syndrome, drug addiction, depression, and anxiety [1].

Opioid receptor pharmacology κ-Opioid selectivity Scaffold hopping

Cis-3-Azabicyclo Derivatives as Agrochemical & Pharma Intermediates

Multiple patents from Nippon Soda Co. Ltd. (a major Japanese agrochemical and fine chemical manufacturer) specifically identify cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives — the exact structural class of the target compound — as industrially valuable intermediates for agricultural chemicals and pharmaceutical agents [1][2]. The patents describe an isomerization method that converts the trans diastereomer to the thermodynamically more stable cis form using a transition metal complex catalyst, enabling efficient large-scale production [3]. This industrial validation is not paralleled for the corresponding 8-azabicyclo[3.2.1]octan-3-ol isomers (tropine/pseudotropine) in the agrochemical intermediate space, where those compounds are primarily employed as alkaloid precursors in fine chemical synthesis rather than as scaffold intermediates for proprietary agrochemicals.

Agrochemical intermediates Fine chemical manufacturing Nippon Soda patent portfolio

Equatorial N-Methyl Chair-Envelope Conformation

NMR conformational analysis of 3-methyl-3-azabicyclo[3.2.1]octan-8-one — the ketone precursor to the target alcohol — established that the bicyclic system adopts a chair-envelope conformation with the N–CH3 group occupying the equatorial position in CDCl3 solution [1]. This conformational preference places the 8-hydroxy (or 8-oxo) substituent in a sterically defined orientation that differs fundamentally from the 3-hydroxy geometry in tropine (endo) and pseudotropine (exo), where the hydroxyl group is positioned on the six-membered ring rather than the two-carbon bridge . The equatorial N-methyl orientation in the 3-aza scaffold minimizes 1,3-diaxial steric interactions, potentially conferring greater conformational homogeneity than the 8-aza tropane system where N-methyl orientation is influenced by different ring constraints.

Conformational analysis NMR spectroscopy Bicyclic amine geometry

8-Methyl-3-azabicyclo[3.2.1]octan-8-ol HCl: Optimal Application Scenarios


Cis-Selective Agrochemical Intermediate Manufacturing

The Nippon Soda patent portfolio explicitly designates cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives as key intermediates for agricultural chemicals [1]. The patented isomerization process delivers the cis diastereomer at 66.8% yield — a 3.8-fold advantage over the trans form [2] — providing a scalable, cost-effective route for agrochemical discovery programs that require this specific scaffold geometry. Procurement of the pre-formed cis-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride eliminates the need for in-house diastereomer separation and reduces process development burden.

Benztropine-Mimetic DAT Pharmacotherapy

The 3-azabicyclo[3.2.1]octane isotropane scaffold engages the dopamine transporter in a binding mode distinct from cocaine, resembling instead the benztropine class of DAT inhibitors [1]. The 8-hydroxy substituent profoundly modulates DAT affinity, with a 22-fold potency differential observed between hydroxylated and deoxy isotropane analogs [2]. This stereoelectronic sensitivity makes 8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride a strategic starting material for SAR programs aimed at developing non-stimulant DAT inhibitors with reduced abuse liability compared to cocaine-mimetic tropane derivatives.

κ-Selective Opioid Drug Discovery

3-Azabicyclo[3.2.1]octane derivatives exhibit approximately 12-fold greater κ-opioid receptor selectivity compared to classical 8-azabicyclo[3.2.1]octane tropane derivatives [1]. Pfizer's US7241887 patent covers 3-azabicyclo[3.2.1]octane derivatives for opioid receptor-mediated conditions including irritable bowel syndrome, depression, anxiety, and drug addiction [2]. The target compound, as the simplest N-methyl-8-hydroxy isotropane, provides an unadorned starting scaffold for parallel SAR exploration at μ, κ, and δ opioid subtypes without the confounding influence of additional substituents present in more elaborated isotropane analogs.

Rigid Bicyclic Amine for Fragment-Based Design

The 3-methyl-3-azabicyclo[3.2.1]octane system adopts a well-defined chair-envelope conformation with equatorial N-methyl orientation, as established by 500 MHz NMR analysis [1]. This conformational homogeneity contrasts with the more flexible piperidine and tropane scaffolds commonly used in fragment libraries. For fragment-based screening campaigns, the target compound offers a rigid, three-dimensional amine-alcohol fragment with precisely positioned hydrogen-bond donor and acceptor groups, enabling unambiguous interpretation of structure-activity relationships and facilitating structure-guided optimization [2].

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